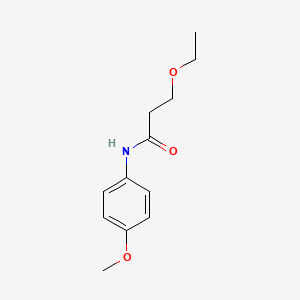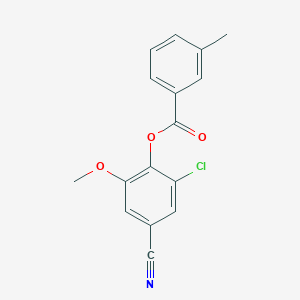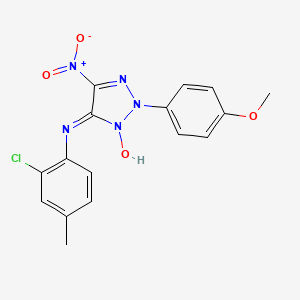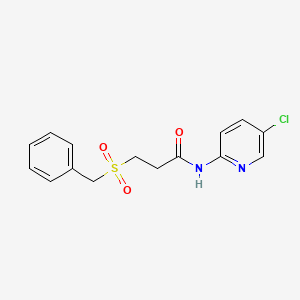![molecular formula C21H26O4 B4199531 4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4199531.png)
4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde
Vue d'ensemble
Description
4-[2-(4-sec-butylphenoxy)ethoxy]-3-ethoxybenzaldehyde, commonly known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BPPB is a white crystalline solid that is soluble in organic solvents and is commonly used as a building block in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of BPPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. In medicine, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In agriculture, it has been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of essential plant components, such as fatty acids and amino acids.
Biochemical and Physiological Effects:
BPPB has been shown to have various biochemical and physiological effects, depending on the dose and route of administration. In medicine, it has been shown to reduce inflammation and pain, inhibit tumor growth, and modulate the immune system. In agriculture, it has been shown to inhibit the growth of weeds and fungi, and increase crop yield. In material science, BPPB has been used to synthesize various organic compounds with unique properties, such as liquid crystals with high birefringence and polymers with high thermal stability.
Avantages Et Limitations Des Expériences En Laboratoire
BPPB has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. However, it also has some limitations, such as its potential toxicity and the need for specialized equipment and expertise to handle and synthesize it.
Orientations Futures
There are several potential future directions for research on BPPB, including:
1. Development of new drugs based on its anti-inflammatory and anti-tumor properties.
2. Development of new pesticides based on its herbicidal and fungicidal properties.
3. Synthesis of new organic compounds with unique properties, such as liquid crystals and polymers.
4. Investigation of its potential applications in other fields, such as energy storage and catalysis.
In conclusion, BPPB is a versatile chemical compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its full potential and develop new applications.
Applications De Recherche Scientifique
BPPB has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In agriculture, BPPB has been shown to have herbicidal and fungicidal properties, making it a potential candidate for the development of new pesticides. In material science, BPPB has been used as a building block in the synthesis of various organic compounds, including liquid crystals and polymers.
Propriétés
IUPAC Name |
4-[2-(4-butan-2-ylphenoxy)ethoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-4-16(3)18-7-9-19(10-8-18)24-12-13-25-20-11-6-17(15-22)14-21(20)23-5-2/h6-11,14-16H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZVBGVDTXIRJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(4-isopropylphenyl)amino]carbonyl}-1,3-phenylene diacetate](/img/structure/B4199480.png)

![N-(2-methylphenyl)-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4199489.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4199506.png)

![N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2-(4-morpholinylcarbonyl)benzamide](/img/structure/B4199517.png)
![N-[4-methoxy-2-({[(4-methylphenyl)thio]acetyl}amino)phenyl]-2-furamide](/img/structure/B4199523.png)
![N'-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4199535.png)

![6-{4-[rel-(2R,3R)-2-hydroxy-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl]-1-piperazinyl}nicotinonitrile bis(trifluoroacetate) (salt)](/img/structure/B4199549.png)
![N-[5-({2-[(4-acetylphenyl)amino]-1-methyl-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4199554.png)
